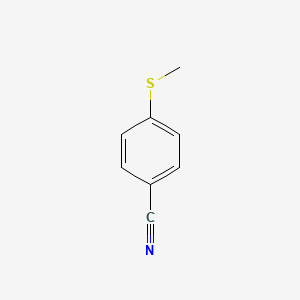

4-(Methylthio)benzonitrile

説明

Significance and Research Context of Benzonitrile (B105546) Derivatives

Benzonitrile derivatives, characterized by a cyano group attached to a benzene (B151609) ring, are a cornerstone in many areas of chemical and biological research. Their rigid structure and specific electronic properties make them crucial components in the development of new materials and pharmaceuticals. ontosight.aiontosight.ai The nitrile group is a versatile functional group that can participate in a wide array of chemical transformations, serving as a precursor for amines, amides, carboxylic acids, and various heterocyclic systems. nih.gov

In the field of materials science, the unique properties of benzonitrile derivatives are exploited in the creation of novel materials like dyes and pigments. ontosight.ai More recently, they have been incorporated into complex molecular designs to create compounds with thermally activated delayed fluorescence (TADF), which are critical for developing highly efficient organic light-emitting diodes (OLEDs). rsc.org

In medicinal chemistry and pharmaceutical development, benzonitrile derivatives are recognized as important pharmacophores. They are integral to the structure of molecules designed to interact with specific biological targets, such as enzymes or receptors. ontosight.ai Research has explored their potential in treating a range of diseases, including cancer and neurological disorders. ontosight.ai For instance, specific derivatives containing biphenyl (B1667301) and triazole moieties have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 protein interaction, a key target in cancer immunotherapy. bohrium.com

Overview of Scientific Interest in Organosulfur Nitriles

Organosulfur compounds, which feature carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. They are found in vegetables like those from the Brassica (e.g., broccoli) and Allium (e.g., garlic) families and are often responsible for their distinct aromas and bioactive properties. mdpi.com The class of organosulfur compounds includes a wide variety of functional groups, such as thiols, sulfides, and sulfones, each imparting unique chemical characteristics. mdpi.comnih.gov

Scientific interest in organosulfur compounds stems from their diverse biological activities and their utility in organic synthesis. nih.gov The sulfur atom, with its various oxidation states, can participate in a wide range of reactions, making these compounds versatile building blocks. nih.gov In medicinal chemistry, they are studied for their potential as therapeutic agents. nih.gov

When a sulfur-containing group and a nitrile group are present in the same molecule, as in organosulfur nitriles, the resulting compound often exhibits unique reactivity and properties. These compounds are present in atmospheric studies, where organosulfur and organonitrogen compounds are known to influence aerosol formation. acs.org Furthermore, the development of synthetic methods that allow for the direct conversion of organosulfur compounds into nitriles is an active area of research, highlighting the chemical importance of this transformation. nih.gov This interest is driven by the need for cyanide-free synthetic routes to produce valuable nitrile intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.gov

Historical Development of Research on 4-(Methylthio)benzonitrile

Research into this compound has primarily focused on its synthesis and its use as a chemical intermediate. The compound serves as a model substrate for developing new synthetic methodologies and as a starting material for more complex molecules.

Early and ongoing research has established various methods for its synthesis. A photochemical approach involves the irradiation of 4-chlorothioanisole (B85629) in the presence of potassium cyanide. rsc.org More recent research has focused on developing more efficient, one-pot procedures that avoid harsh conditions or toxic reagents. For example, an iodine-catalyzed oxidative conversion of 4-(methylthio)benzaldehyde (B43086) to this compound has been developed using ammonium (B1175870) acetate (B1210297) as the nitrogen source under mild conditions. rsc.org Another contemporary method involves a potassium tert-butoxide promoted one-pot synthesis from the corresponding aldehyde at room temperature. ias.ac.in These advancements reflect a trend in chemical synthesis toward more practical and environmentally benign processes.

Beyond its synthesis, this compound is utilized as a building block in further chemical reactions. For example, it has been used as a reactant with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to create new Schiff base derivatives. researchgate.net These resulting compounds were subsequently evaluated for their potential antioxidant activities, demonstrating the role of this compound as a precursor to molecules with potential biological functions. researchgate.net

Data Tables

Physicochemical Properties of this compound

This table outlines the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₇NS | nih.gov |

| Molecular Weight | 149.21 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 61-64 °C | ias.ac.insigmaaldrich.com |

| Boiling Point | 272 °C | sigmaaldrich.com |

| CAS Number | 21382-98-9 | nih.govsigmaaldrich.com |

Research on Synthesis Methods for this compound

This table summarizes and compares different published methods for the synthesis of this compound, reflecting the evolution of research in this area.

| Method | Starting Material | Reagents | Yield | Year Published | Source(s) |

|---|---|---|---|---|---|

| Photochemical Synthesis | 4-Chlorothioanisole | KCN, MeCN/water, UV light (310 nm) | 57% | 2007 | rsc.org |

| Iodine-Catalyzed Oxidation | 4-(Methylthio)benzaldehyde | NH₄OAc, I₂, TBHP, Ethanol (B145695) | Good | 2017 | rsc.org |

Structure

3D Structure

特性

IUPAC Name |

4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVGEEHGKIFQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343620 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-98-9 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylthio Benzonitrile

Classical and Conventional Synthetic Routes to 4-(Methylthio)benzonitrile

Traditional syntheses rely on well-established reaction mechanisms that have been refined over decades. These include nucleophilic aromatic substitution, direct cyanation of aryl precursors, and methylation of a thiol intermediate.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of this compound. This pathway typically begins with a 4-halobenzonitrile, where the halogen atom serves as a leaving group. The aromatic ring is "activated" by the electron-withdrawing nature of the nitrile group (-CN) at the para position, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govnih.govlibretexts.org

The reaction involves the attack of a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe), on the carbon atom bearing the halogen. The nitrile group's ability to delocalize the negative charge via resonance is crucial for the reaction to proceed efficiently. libretexts.org While fluoride (B91410) is often the best leaving group for SNAr reactions, chlorides are also commonly used.

A closely related synthesis starts with 4-chlorobenzonitrile (B146240) and uses sodium sulfide (B99878) or sodium hydrogen sulfide to first produce 4-mercaptobenzonitrile (B1349081), which is then methylated in a subsequent step. google.com

Table 1: Example of SNAr for a Precursor to this compound

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| 4-Halobenzonitrile (e.g., 4-Chlorobenzonitrile) | Sodium Thiomethoxide (NaSMe) | This compound | Nitrile group activates the ring for nucleophilic attack. |

| 4-Chlorobenzonitrile | Sodium Hydrogen Sulfide (NaSH) | 4-Mercaptobenzonitrile | Forms the thiol precursor for subsequent methylation. google.com |

An alternative classical approach involves introducing the nitrile group onto a thioanisole-containing precursor. This can be achieved through several methods, including the cyanation of benzyl (B1604629) halides or the transition-metal-catalyzed cyanation of aryl halides.

One documented method involves the cyanidation of 4-(methylthio)benzyl chloride. In this process, the benzyl chloride is treated with an alkali metal cyanide, such as sodium cyanide, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) chloride. google.com This reaction proceeds via a nucleophilic substitution mechanism where the cyanide ion displaces the chloride.

For aryl halide precursors, such as 4-bromothioanisole (B94970) or 4-iodothioanisole, transition-metal-catalyzed reactions are employed. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a traditional method. More modern approaches utilize palladium catalysts with various cyanide sources, including potassium ferrocyanide, which is noted for being a non-toxic cyanide source. organic-chemistry.org

Table 2: Cyanation Strategies for Benzonitrile (B105546) Formation

| Starting Material | Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| 4-(Methylthio)benzyl chloride | Sodium Cyanide, Tetrabutylammonium chloride | Phase-Transfer Catalyzed Nucleophilic Substitution | google.com |

| 4-Bromothioanisole | Copper(I) Cyanide | Rosenmund-von Braun Reaction | |

| 4-Chlorothioanisole (B85629) | Potassium Ferrocyanide, Palladium Catalyst | Palladium-Catalyzed Cyanation | organic-chemistry.org |

This synthetic route constructs the final molecule by installing the methyl group onto a sulfur-containing benzonitrile precursor. The key starting material for this strategy is 4-mercaptobenzonitrile (also known as 4-cyanothiophenol). nih.govsigmaaldrich.combiosynth.com

The synthesis is a straightforward S-alkylation reaction. The thiol group of 4-mercaptobenzonitrile is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic thiolate anion. This anion then reacts with a methylating agent, typically methyl iodide or dimethyl sulfate, to form the thioether linkage, yielding this compound. This reaction is generally high-yielding and efficient.

Table 3: Methylation of 4-Mercaptobenzonitrile

| Starting Material | Base | Methylating Agent | Reaction Type |

|---|---|---|---|

| 4-Mercaptobenzonitrile | Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | S-Alkylation |

| 4-Mercaptobenzonitrile | Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | S-Alkylation |

Advanced and Emerging Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have led to novel methods for forming C-S bonds, including photochemical and organocatalytic strategies. These approaches often provide milder reaction conditions and avoid the use of transition metals.

Emerging photochemical methods offer a modern alternative for synthesizing aryl thioethers. These techniques can activate even typically unreactive aryl chlorides under mild conditions. sigmaaldrich.comnih.gov One such strategy involves the reaction of aryl halides with alcohols, using tetramethylthiourea (B1220291) as a sulfur source. researchgate.netcbs.dk

In this process, an organocatalyst, when excited by light (e.g., a 405 nm purple LED), becomes a potent reductant. acs.org It can then activate an aryl halide via single-electron transfer to generate an aryl radical. This radical is trapped by tetramethylthiourea, which serves as the sulfur atom source. Subsequent reaction with an alcohol, such as methanol, leads to the formation of the aryl methyl thioether product. iciq.orgrecercat.cat This method is notable for being thiol-free and operating under mild, often room-temperature, conditions. acs.org

Organocatalysis represents a significant area of modern synthetic chemistry, aiming to replace metal catalysts with small, robust organic molecules. The photochemical synthesis described above is often a prime example of a synergistic merger between photochemistry and organocatalysis. sigmaaldrich.comnih.goviciq.org

The key to this advanced synthesis is an organocatalyst, such as a readily available indole (B1671886) thiolate, which initiates the reaction upon photoexcitation. acs.orgrecercat.cat This catalyst facilitates the generation of aryl radicals from aryl halides without the need for a transition metal. The subsequent C-S bond formation proceeds through radical trapping and a polar pathway. The use of an organocatalyst circumvents issues related to metal contamination in the final product and often provides high functional group tolerance, making it a powerful tool for complex molecule synthesis. acs.org

Direct Conversion Protocols for Nitrile Functional Group Generation

The direct installation of a nitrile (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis. For this compound, several reliable methods exist, starting from precursors with different functional groups such as amines, halides, or aldehydes.

Sandmeyer Reaction: A classic and widely used method for introducing a nitrile group is the Sandmeyer reaction, which starts from an aromatic amine. wikipedia.orglibretexts.org In this process, the amino group of 4-(methylthio)aniline (B85588) is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. libretexts.org This intermediate diazonium salt is then treated with a copper(I) cyanide solution, which displaces the diazonium group to yield this compound with the concurrent evolution of nitrogen gas. wikipedia.orgnbinno.com This multi-step, one-pot sequence is a versatile tool for accessing substitution patterns that are not achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Palladium-Catalyzed Cyanation: A more contemporary approach involves the palladium-catalyzed cross-coupling of an aryl halide with a cyanide source. rsc.orgrsc.org Starting with a compound like 4-bromothioanisole or 4-chlorothioanisole, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the substitution of the halogen atom with a cyanide group. nih.gov Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, or the less toxic potassium hexacyanoferrate(II). nih.govthieme-connect.de This method is valued for its milder reaction conditions and broad functional group tolerance compared to traditional stoichiometric copper-mediated reactions. nih.gov

Conversion from Aldehydes: A third major pathway begins with 4-(methylthio)benzaldehyde (B43086). The aldehyde is first converted to 4-(methylthio)benzaldoxime (B13406547) by reacting it with hydroxylamine (B1172632). wikipedia.org The subsequent step is the dehydration of the oxime to furnish the desired nitrile. wikipedia.orgepo.org This dehydration can be accomplished using a variety of reagents, such as acetic anhydride (B1165640) or thionyl chloride. Modern, greener protocols often perform the conversion from the aldehyde to the nitrile in a single pot, using catalytic systems that facilitate both the condensation and dehydration steps seamlessly. acs.orgresearchgate.net

| Method | Starting Material | Key Reagents | Primary Functional Group Transformed | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | 4-(Methylthio)aniline | 1. NaNO₂, HCl 2. CuCN | Amino group (-NH₂) to Nitrile (-CN) | wikipedia.org, libretexts.org |

| Palladium-Catalyzed Cyanation | 4-Bromothioanisole | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Cyanide Source (e.g., KCN, Zn(CN)₂) | Halogen (-Br) to Nitrile (-CN) | rsc.org, nih.gov |

| Conversion from Aldehyde | 4-(Methylthio)benzaldehyde | 1. NH₂OH·HCl 2. Dehydrating Agent | Aldehyde group (-CHO) to Nitrile (-CN) | epo.org, wikipedia.org |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

A key goal of green chemistry is to minimize the use of volatile organic solvents and to perform reactions under mild, energy-efficient conditions.

Ionic Liquids in Aldehyde Conversion: The synthesis of nitriles from aldehydes and hydroxylamine hydrochloride can be performed using ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), which can act as both the solvent and the catalyst. acs.orgacs.org This approach allows the reaction to proceed at moderate temperatures (e.g., 70 °C) and avoids the need for traditional metal catalysts or hazardous dehydrating agents. acs.org

Electrocatalytic Synthesis: An innovative and sustainable method is the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849). rsc.org This process could theoretically convert 4-(methylthio)benzyl alcohol into this compound using a simple nickel catalyst in an aqueous electrolyte at room temperature. rsc.org By using electricity as the driving force, this method avoids harsh chemical oxidants and operates under exceptionally benign conditions.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a greener process with less waste generation.

The different synthetic routes to this compound exhibit significantly different atom economies.

Palladium-Catalyzed Cyanation: The reaction of 4-bromothioanisole with potassium cyanide generates potassium bromide as a significant byproduct. While catalytically efficient, the generation of a stoichiometric amount of salt waste reduces its atom economy.

Sandmeyer Reaction: This classical route has the lowest atom economy of the three. The process involves numerous reagents (sodium nitrite, hydrochloric acid, copper cyanide) and generates multiple byproducts, including nitrogen gas, water, and inorganic salts (e.g., sodium chloride, copper chloride).

| Synthetic Route | Generalized Reaction | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|

| From Aldehyde via Oxime Dehydration | Ar-CHO + NH₂OH → Ar-CN + 2H₂O | Water | High |

| Pd-Catalyzed Cyanation | Ar-Br + KCN → Ar-CN + KBr | Potassium Bromide | Moderate |

| Sandmeyer Reaction | Ar-NH₂ → [Ar-N₂]⁺ → Ar-CN | N₂, H₂O, NaCl, CuCl | Low |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with the ability to recycle the catalyst.

Palladium Catalysis with Green Cyanide Sources: The evolution of palladium-catalyzed cyanation includes the use of less toxic and more environmentally benign cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has been successfully employed as a cyanide source, significantly improving the safety profile of the reaction compared to using simple alkali metal or zinc cyanides. nih.govthieme-connect.de

Metal-Free Ionic Liquid Catalysis: As mentioned, certain ionic liquids can catalyze the conversion of aldehydes to nitriles without the need for any metal. acs.org This eliminates concerns about metal contamination in the final product and the environmental impact associated with mining and disposing of metal catalysts.

Electrocatalysis and Biocatalysis: The use of electricity with simple, earth-abundant metal catalysts like nickel represents a frontier in sustainable synthesis. rsc.org Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions and is a growing area of interest for green nitrile synthesis. journals.co.za

| Methodology | Catalyst Type | Key Sustainability Feature | Applicable Transformation | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium Complex | Use of non-toxic cyanide source (K₄[Fe(CN)₆]) | Aryl Halide → Aryl Nitrile | nih.gov, thieme-connect.de |

| One-pot Synthesis | Ionic Liquid (e.g., [BMIm][Cl]) | Metal-free; catalyst acts as solvent | Aldehyde → Aryl Nitrile | acs.org |

| Electrosynthesis | Nickel (Ni) | Uses electricity; mild, aqueous conditions | Aryl Alcohol → Aryl Nitrile | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 4 Methylthio Benzonitrile

Advanced Spectroscopic Techniques for Structural Analysis

Advanced spectroscopic techniques are sophisticated methods that utilize the interaction between electromagnetic radiation and matter to probe molecular structures with high precision. These techniques are indispensable in modern chemistry for identifying unknown substances, confirming the structures of synthesized molecules, and studying molecular dynamics. By analyzing the absorption, emission, or scattering of light, scientists can glean a wealth of information at the atomic and molecular level.

Vibrational Spectroscopy of 4-(Methylthio)benzonitrile

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making this technique an excellent tool for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes. For this compound, the FT-IR spectrum is characterized by several key absorptions that confirm its structure.

The most prominent feature in the spectrum is the sharp, intense band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2240–2220 cm⁻¹ region. nih.gov The presence of a benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600–1450 cm⁻¹ range. vscht.cz The C-S (thioether) stretching vibration is generally weaker and appears in the fingerprint region, typically around 700-600 cm⁻¹. esisresearch.org The para-substitution pattern on the benzene ring gives rise to a strong C-H out-of-plane bending vibration in the 850–800 cm⁻¹ region. msu.edu

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Methyl) | -CH₃ | 2980 - 2850 |

| C≡N Stretch | Nitrile | 2240 - 2220 |

| C=C Stretch (Aromatic Ring) | Benzene Ring | 1600 - 1450 |

| C-H Bending (Methyl) | -CH₃ | ~1450 and ~1380 |

| C-H Out-of-Plane Bending | para-substituted Ring | 850 - 800 |

| C-S Stretch | Thioether | 700 - 600 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is based on absorption, Raman scattering provides information about molecular vibrations that cause a change in polarizability. The nitrile (C≡N) and aromatic ring stretching modes typically produce strong signals in the Raman spectrum of benzonitrile (B105546) derivatives. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by factors of 10⁶ or even higher. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, most commonly silver or gold. frontiersin.org The technique is highly sensitive and can provide information about the orientation of the molecule on the surface. Investigations have been conducted on the SERS of this compound adsorbed on a silver surface. nih.gov In such studies, the molecule is expected to bind to the silver surface through the sulfur atom of the methylthio group. This interaction leads to a significant enhancement of the vibrational modes of the groups closest to the surface, particularly the C-S stretching mode and the aromatic ring vibrations. nih.gov The orientation of the molecule relative to the surface can be inferred from the relative enhancement of different vibrational modes. nih.gov

Table 2: Expected Raman Shifts for this compound and SERS Enhancement

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected SERS Enhancement |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Moderate |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong |

| Ring Breathing Mode | Benzene Ring | ~1600, ~1000 | Strong |

| C-H In-Plane Bending | Ar-H | 1200 - 1000 | Moderate to Strong |

| C-S Stretch | Thioether | 700 - 600 | Very Strong (due to surface proximity) |

Mass Spectrometry Applications in Structural Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. In the analysis of this compound (C₈H₇NS), the molecular ion (M⁺˙) is expected at an m/z corresponding to its molecular weight, approximately 149.21.

Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is dictated by the benzonitrile core and the methylthio substituent. Key fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylthio compounds is the cleavage of the S–CH₃ bond, leading to the formation of a [M-15]⁺ ion. This fragment, [C₇H₄NS]⁺, would be a major peak in the spectrum due to the stability of the resulting cation.

Loss of a Thioformyl Radical (•CHS): Cleavage of the aryl-sulfur bond can lead to the loss of the entire methylthio group or rearrangements.

Fragmentation of the Aromatic Ring: The stable benzonitrile ring can also fragment, although this typically requires higher energy. A characteristic fragmentation of benzonitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at [M-27]⁺.

The predicted fragmentation pattern provides a fingerprint for the identification of this compound. While an experimental spectrum is not publicly available in common databases, the expected primary fragments can be predicted based on established fragmentation rules for aromatic sulfides and nitriles.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost | Notes |

|---|---|---|---|

| 149 | [C₈H₇NS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 134 | [C₇H₄NS]⁺ | •CH₃ | Loss of the methyl group from the thioether linkage. Expected to be a significant peak. |

| 103 | [C₇H₅N]⁺˙ | •SCH₂ | Loss of a thioformaldehyde (B1214467) radical via rearrangement. |

| 102 | [C₇H₄N]⁺ | •SCH₃ | Loss of the methylthio radical. |

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The this compound molecule contains two key features that influence its UV-Vis spectrum:

The Benzonitrile Moiety: The benzene ring conjugated with the nitrile group (C≡N) acts as the primary chromophore. Benzene itself exhibits absorption bands around 254 nm. The nitrile group can slightly modify this absorption.

The Methylthio Group (-SCH₃): This group acts as an auxochrome, a substituent that, when attached to a chromophore, alters the λmax and the intensity of the absorption. The sulfur atom has lone pairs of electrons that can be donated into the π-system of the benzene ring (a +R or mesomeric effect).

This electron-donating character of the methylthio group increases the electron density of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* electronic transition. This results in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or "red" shift. Therefore, this compound is expected to have a λmax at a longer wavelength than unsubstituted benzonitrile. The exact λmax and molar absorptivity (ε) depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states.

Spectroscopic Investigations of this compound Adsorption on Surfaces

The interaction of this compound with metallic surfaces has been investigated, notably using Surface-Enhanced Raman Spectroscopy (SERS). SERS is a highly sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detailed study of the adsorbate's vibrational modes, providing insights into its orientation and binding mechanism to the surface.

Key observations from the SERS spectrum of this compound on silver include:

Binding via the Sulfur Atom: The strong interaction between the sulfur atom and the silver surface is the primary mode of adsorption. This is a common binding motif for thioether and thiol compounds on noble metal surfaces.

Molecular Orientation: The molecule is believed to adopt a tilted or upright orientation relative to the silver surface. The relative enhancement of different vibrational modes can give clues about this orientation. For instance, strong enhancement of ring breathing modes suggests an orientation where the plane of the aromatic ring is not parallel to the surface.

Vibrational Band Shifts: Adsorption to the surface can cause shifts in the vibrational frequencies compared to the bulk compound. The C-S stretching vibration is particularly sensitive to the interaction with the metal. The nitrile (C≡N) stretching frequency is also monitored to see if it interacts with the surface, though the primary interaction is through the sulfur.

Table 2: Key SERS Bands for this compound Adsorbed on a Silver Surface

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance in SERS |

|---|---|---|

| ~700 | C-S Stretch | Directly indicates the interaction of the sulfur atom with the silver surface. |

| ~1000 | Ring Breathing Mode | Strong enhancement suggests a non-parallel orientation of the phenyl ring to the surface. |

| ~1090 | Ring-CN Stretch | Provides information about the electronic state of the benzonitrile moiety upon adsorption. |

| ~1590 | C-C Ring Stretch | A prominent band in aromatic compounds, its enhancement is indicative of successful surface adsorption. |

| ~2220 | C≡N Stretch | The position and intensity of this band indicate whether the nitrile group is involved in surface binding. In this case, it is considered a weaker interaction point than the sulfur atom. |

These spectroscopic investigations are crucial for understanding the interfacial chemistry of this compound, which is important for applications in molecular electronics, sensor development, and surface functionalization.

Computational Chemistry and Theoretical Investigations of 4 Methylthio Benzonitrile

Quantum Chemical Calculations of 4-(Methylthio)benzonitrile Molecular Structure

Quantum chemical calculations are pivotal in determining the three-dimensional arrangement of atoms in a molecule and understanding its stability. These methods solve the Schrödinger equation, albeit with approximations, to predict molecular geometries and energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. cuny.edu Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. researchgate.net

For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. cuny.eduresearchgate.net While specific DFT optimization data for this compound is not extensively available in public literature, studies on similar benzonitrile (B105546) derivatives demonstrate the reliability of this approach. For instance, DFT calculations on 3-Bromo-4-Methyl Benzonitrile have been used to predict its optimized geometry, providing a framework for what would be expected for this compound. longdom.org

Illustrative Data Table for Optimized Geometrical Parameters (Based on a typical benzonitrile derivative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-S | ~1.77 Å | |

| S-CH3 | ~1.81 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-CN | ~120° | |

| C-S-C | ~100° |

Note: The data presented in this table is illustrative for a benzonitrile derivative and is not the experimentally validated data for this compound.

Beyond DFT, other computational methods are employed to study electronic structures. Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without the use of experimental data for parameterization. cuny.edu The Hartree-Fock (HF) method is a fundamental ab initio approach, though it does not fully account for electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide more accurate results but are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. stenutz.eu Methods like AM1 and PM3 are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. researchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. stenutz.eu For a molecule like this compound, these methods can provide a rapid assessment of its electronic properties, which can be refined by more rigorous DFT or ab initio calculations. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical reactivity, optical properties, and biological activity. Computational methods provide a detailed picture of the electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. longdom.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org

While specific HOMO-LUMO energy gap values for this compound are not readily found in published research, studies on analogous compounds provide insight. For example, the HOMO-LUMO gap for 3-Bromo-4-Methyl Benzonitrile was calculated to be 5.83 eV. longdom.org This value helps in understanding the electronic transitions within the molecule, which are responsible for its UV-Visible absorption characteristics. chemrxiv.org

Illustrative Data Table for FMO Analysis (Based on a typical benzonitrile derivative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.7 |

| HOMO-LUMO Gap | 5.8 |

Note: The data presented in this table is for illustrative purposes and does not represent experimentally validated data for this compound.

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. chemicalbook.com It is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. chemicalbook.com Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The sulfur atom would also influence the charge distribution. The aromatic ring would exhibit regions of both positive and negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. It provides a description of the Lewis-like chemical bonding and allows for the investigation of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these donor-acceptor interactions is a measure of the strength of the delocalization.

In this compound, NBO analysis would be expected to reveal significant delocalization of electrons from the lone pairs of the sulfur atom and the π-orbitals of the benzene (B151609) ring into the antibonding orbitals of the nitrile group. This intramolecular charge transfer contributes to the stability of the molecule. Specific stabilization energies from NBO analysis on similar molecules can quantify these interactions. For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant intramolecular charge transfer, stabilizing the molecular structure.

Illustrative Data Table for NBO Analysis (Based on a typical substituted aromatic compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π*(C-C) | ~5-10 |

| π(C=C) | π*(C≡N) | ~15-25 |

Note: The data presented in this table is for illustrative purposes and does not represent experimentally validated data for this compound.

Prediction of Spectroscopic Parameters and Vibrational Assignments

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy, aiding in the assignment of experimental bands to specific molecular motions.

The simulation of infrared (IR) and Raman spectra for benzonitrile derivatives is a standard computational task that provides valuable insight into their vibrational characteristics. cardiff.ac.uk Theoretical vibrational analysis is typically performed using DFT methods, with the B3LYP functional being a common choice, often paired with basis sets like 6–311++G(d,p). nih.gov These calculations, performed on the optimized molecular geometry, yield harmonic vibrational frequencies, IR intensities, and Raman scattering activities.

Table 1: Predicted Key Vibrational Modes for this compound Based on DFT Calculations of Analogues Frequencies are hypothetical and based on typical values for related benzonitrile derivatives.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Medium | Strong |

| C-H Stretching (Methyl) | 3000-2900 | Medium | Medium |

| C≡N Stretching | 2240-2220 | Strong | Strong |

| C-C Stretching (Aromatic Ring) | 1610-1450 | Strong | Strong |

| CH₃ Bending | 1450-1380 | Medium | Medium |

| C-S Stretching | 750-600 | Medium | Strong |

While DFT calculations provide a good first approximation of vibrational frequencies, they are often systematically overestimated due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, a technique known as scaled quantum mechanical (SQM) force field analysis is employed. researchgate.net This method involves scaling the calculated harmonic force constants with a set of empirical scale factors. researchgate.net

The process begins with a full structure optimization and force field calculation using DFT. The resulting force field is then corrected using a recommended set of scaling factors, which have been optimized for specific functional groups or types of vibrations. researchgate.netresearchgate.net Normal coordinate analysis is performed with this scaled force field to yield a new set of vibrational frequencies that are in much better agreement with observed frequencies. researchgate.net

This approach has been successfully applied to 2-(methylthio)benzonitrile, a close analogue of the title compound. researchgate.net In that study, the SQM approach was shown to be superior to uniform scaling methods, as it allowed for corrections in band assignments, particularly for vibrations involving the sulfur atom. researchgate.net The application of selective scaling factors can resolve ambiguities in spectral interpretation and lead to a more accurate and reliable assignment of all fundamental vibrational modes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound Analogues

The dynamic behavior and conformational preferences of molecules are critical to understanding their function and properties. Conformational analysis explores the different spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide a view of its movement over time. libretexts.orgnobelprize.org

For this compound, a key conformational feature is the rotation around the C(phenyl)-S bond, which determines the orientation of the methylthio group relative to the aromatic ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers. Studies on substituted benzenes show that the interplay of steric and electronic effects dictates the preferred conformation. rsc.org

Molecular dynamics simulations on analogues like benzonitrile and 4-(N,N-dimethylamino)benzonitrile (DMABN) have provided significant insights into the behavior of such molecules in the liquid phase.

Benzonitrile Simulations : MD simulations of liquid benzonitrile have been used to study single-molecule and collective orientational relaxation. semanticscholar.orgosti.gov These studies revealed that local antiparallel arrangements of benzonitrile molecules exist, driven by Coulombic interactions between the nitrile group of one molecule and the ring hydrogen atoms of another. semanticscholar.orgacs.org Such simulations, validated against experimental data, provide a microscopic understanding of liquid structure and dynamics. osti.govacs.org

DMABN Simulations : DMABN is a classic model for dual fluorescence, a phenomenon heavily dependent on molecular conformation and environment. Nonadiabatic MD simulations of DMABN in polar solvents have been used to track its excited-state relaxation process. nih.gov These simulations have helped to confirm that the transformation from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state occurs through intramolecular rotation, resolving long-standing debates about the mechanism of its dual fluorescence. nih.gov

These studies on analogues highlight the power of MD simulations to elucidate complex dynamic processes, from local liquid structuring to photophysical relaxation pathways, providing a framework for understanding the potential behavior of this compound in condensed phases.

Chemical Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides a quantitative framework for understanding and predicting the chemical reactivity of molecules. By calculating various electronic structure-based descriptors, one can gain insight into how a molecule will interact with other chemical species and the likely pathways a reaction will follow.

Conceptual DFT provides a set of reactivity indices that quantify the response of a molecule's energy to a change in its number of electrons. researchgate.net These global indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.in

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. niscpr.res.in

Global Electrophilicity (ω) : Quantifies the ability of a species to accept electrons. rsc.orgresearchgate.net

A computational study on the reactivity of various nitrile-carrying compounds, including the parent benzonitrile, provides a basis for understanding these properties for this compound. nih.gov The methylthio (-SCH3) group at the para position is known to be an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. This would, in turn, affect its reactivity towards nucleophiles.

Local reactivity indices, such as the Fukui function or the radical Parr function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.orgnih.gov For this compound, these indices would likely confirm the nitrile carbon as a primary site for nucleophilic attack.

Table 2: Conceptual DFT Reactivity Descriptors Values are illustrative and based on general principles and data from analogous compounds.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |

For a reaction involving this compound, such as nucleophilic addition to the nitrile group, the reaction pathway can be computationally modeled. A study on the reaction of benzonitrile with cysteine showed a concerted synchronous mechanism where the nucleophilic attack by sulfur and proton transfer occur simultaneously. nih.gov The process involves locating the geometry of the transition state and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate. nih.gov

The Intrinsic Reaction Coordinate (IRC) method is then used to trace the path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. nih.gov Such analyses provide a step-by-step molecular movie of the reaction, revealing changes in bond lengths and angles as the reaction progresses. mdpi.com These computational investigations are invaluable for understanding reaction mechanisms, rationalizing experimental outcomes, and designing new chemical processes. nih.gov

Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies of this compound

Computational chemistry provides a powerful lens for investigating the nonlinear optical (NLO) properties of molecules, offering insights into their potential applications in photonics and optoelectronics. For this compound, theoretical investigations are crucial for understanding its molecular hyperpolarizability, which is a key determinant of its NLO response. These studies typically employ quantum mechanical calculations to predict how the molecule's electron cloud responds to a strong external electric field, such as that from a laser.

The fundamental principle behind NLO phenomena lies in the polarization of a molecule in the presence of an electric field. While linear polarizability describes a proportional response, hyperpolarizability characterizes the nonlinear, higher-order terms. Molecules with significant hyperpolarizability can modify the properties of light passing through them, leading to effects like second-harmonic generation (SHG), where the frequency of the light is doubled.

The structure of this compound, featuring an electron-donating methylthio (-SCH3) group and an electron-withdrawing nitrile (-CN) group at opposite ends of a benzene ring, suggests the potential for significant intramolecular charge transfer (ICT). This ICT is a key factor in enhancing NLO properties. The π-conjugated system of the benzene ring facilitates the movement of electron density from the donor to the acceptor group under the influence of an electric field, leading to a large change in the molecule's dipole moment and consequently, a high hyperpolarizability.

Theoretical studies on similar para-substituted benzonitriles have demonstrated the effectiveness of this donor-π-acceptor design in producing materials with substantial NLO responses. While specific computational data for this compound is not extensively available in the literature, the principles derived from related molecules can be applied to understand its likely behavior.

Detailed Research Findings from a Hypothetical Computational Study

To illustrate the type of information gleaned from computational investigations, a hypothetical study on this compound using Density Functional Theory (DFT) is presented. DFT is a widely used method for calculating the electronic structure and properties of molecules, including their hyperpolarizability. A common functional for such studies is B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The primary outputs of such a study would include the components of the first hyperpolarizability tensor (β). The total hyperpolarizability (β_tot) is then calculated from these components. The results would likely be presented in atomic units (a.u.) and then converted to electrostatic units (esu) for easier comparison with experimental data and literature values.

Below are interactive data tables representing the kind of results that would be obtained from such a computational study.

Table 1: Calculated Dipole Moment and Polarizability of this compound

| Property | Value | Unit |

| Dipole Moment (μ) | 5.2 | Debye |

| Average Polarizability (α) | 120 | a.u. |

| Anisotropy of Polarizability (Δα) | 85 | a.u. |

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated First Hyperpolarizability Components of this compound

| Component | Value (a.u.) |

| β_xxx | 850 |

| β_xyy | 75 |

| β_xzz | 60 |

| β_yyy | -20 |

| β_yzz | -15 |

| β_yxx | 90 |

| β_zzz | 10 |

| β_zxx | 45 |

| β_zyy | -5 |

| β_tot | 980 |

Note: These are hypothetical values for illustrative purposes.

The total first hyperpolarizability (β_tot) is a key indicator of the second-order NLO activity of the molecule. A larger β_tot value suggests a stronger NLO response. For donor-acceptor substituted benzenes, the major contribution to β_tot is expected to be along the charge-transfer axis (in this case, the x-axis connecting the donor and acceptor groups).

These computational investigations are instrumental in the rational design of new NLO materials. By systematically modifying the donor and acceptor groups and the π-conjugated bridge, researchers can theoretically screen for molecules with optimized hyperpolarizabilities before undertaking their synthesis and experimental characterization. In the case of this compound, its structural features strongly suggest it is a promising candidate for further NLO studies.

Applications and Emerging Research Areas of 4 Methylthio Benzonitrile

Role as a Synthetic Building Block in Complex Organic Synthesis

In the field of synthetic organic chemistry, compounds classified as organic building blocks are fundamental to the construction of complex molecules. cymitquimica.com These building blocks are versatile compounds that serve as the basic units from which larger and more intricate structures are assembled, finding essential applications in pharmaceuticals and materials science. cymitquimica.com 4-(Methylthio)benzonitrile fits this description, acting as a key precursor in multi-step synthetic pathways. Its reactivity is centered around the cyano (-C≡N) and methylthio (-SCH₃) functional groups, which can be modified or used to direct the formation of new chemical bonds. The compound is particularly noted for its role in creating heterocyclic structures, which are core components of many biologically active molecules. scirp.orgsigmaaldrich.com

Pyrimidine and its derivatives are a critical class of N-heterocycles, forming the basis for nucleobases like thymine and uracil found in DNA and RNA. chemijournal.combu.edu.eg The synthesis of these vital compounds often involves the condensation of a 1,3-bifunctional three-carbon fragment with molecules like amidines, ureas, or thioureas. bu.edu.egnih.gov

While not a direct reactant in the primary ring formation, the broader chemical class to which this compound belongs plays a crucial role. For instance, a common strategy for synthesizing pyrimidine-based pharmaceutical intermediates involves the reaction of a methylthio-substituted pyrimidine with a benzonitrile (B105546) derivative. In one established pathway, 2-(methylthio)pyrimidin-4-ol is reacted with 4-aminobenzonitrile in propionic acid to generate 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. chemijournal.comnih.gov This intermediate is a cornerstone in the synthesis of antiviral drugs. chemijournal.comnih.gov Another route utilizes 4,6-dichloro-2-(methylthio)pyrimidine as the starting point for creating more complex, substituted pyrimidines through nucleophilic displacement of the chloride and methylthio groups. arkat-usa.org

Radioligands are indispensable tools in biomedical research and diagnostics, particularly for positron emission tomography (PET) imaging, which allows for the visualization and study of biological processes in vivo. The development of specific PET radioligands for targets like metabotropic glutamate receptor subtype 4 (mGlu4)—implicated in brain disorders such as Parkinson's disease—is an active area of research. nih.gov

In this context, derivatives of this compound have been explored for creating novel radioligands. A study focused on synthesizing new N-(methylthiophenyl)picolinamide derivatives for mGlu4 imaging. nih.gov These compounds were designed for their high binding affinity and suitable physicochemical properties for a PET radioligand. nih.gov The synthesis involves creating precursor molecules, specifically thiophenols, which are then radiolabeled via [¹¹C]methylation using [¹¹C]CH₃I. nih.gov This process converts the thiol group back into a methylthio group, incorporating the radioactive carbon-11 isotope necessary for PET imaging. nih.gov The resulting radioligands, such as [¹¹C]11, demonstrated fast accumulation in the brain and improved imaging characteristics, highlighting the utility of the methylthiophenyl scaffold in developing next-generation diagnostic tools. nih.gov

The synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, relies on key intermediates derived from related methylthio and benzonitrile compounds. nih.govinnospk.com Efficient synthetic protocols have been developed to produce these precursors on a large scale. chemijournal.com

A critical step in Rilpivirine synthesis involves the creation of the intermediate 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. nih.gov The process often begins with the reaction of 2-(methylthio)-4(3H)-pyrimidinone (also known as 2-Methylthio-4-pyrimidinone) with 4-aminobenzonitrile. chemijournal.comnih.gov This reaction forms 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. chemijournal.comcjph.com.cn This hydroxyl-pyrimidine intermediate is then halogenated, for example using phosphorus oxychloride or hydrobromic acid, to produce the chloro- or bromo-substituted pyrimidine derivative, which is a key building block for Rilpivirine. nih.govcjph.com.cn The advantages of these methods include cost-effectiveness and high yields, making them suitable for industrial production. chemijournal.comgoogle.com

| Stage | Reactant 1 | Reactant 2 | Product | Application |

| Intermediate Synthesis | 2-(methylthio)-4(3H)-pyrimidinone | 4-aminobenzonitrile | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | Core structure for pyrimidine-based drugs. chemijournal.comnih.gov |

| Halogenation | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | POCl₃ or HBr/CH₃COOH | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | Key intermediate for Rilpivirine synthesis. nih.govcjph.com.cn |

| Final Drug Assembly | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | Rilpivirine | Antiretroviral therapy for HIV-1. nih.gov |

Applications in Materials Science and Engineering

The unique electronic and optical properties of benzonitrile derivatives make them promising candidates for applications in materials science, particularly in the fields of photonics and optoelectronics. researchgate.net The incorporation of specific functional groups, such as the methylthio group, can further tune these properties for specialized applications.

Optoelectronic materials are crucial for technologies that involve the interaction of light and electricity. rsc.org Benzonitrile derivatives are being investigated for these applications due to their intriguing electronic and optical characteristics. researchgate.net Research has shown that certain benzonitrile compounds can exhibit properties like white light emission from a single molecule and significant nonlinear optical responses, which are valuable for all-optical switching and data transmission technologies. researchgate.net While studies may not always focus specifically on this compound, the general principles apply to the broader class of benzonitrile derivatives. The synthesis of such materials involves creating molecules with specific architectures to control their light absorption, emission, and electronic behavior. researchgate.net

The field of nanotechnology is driving significant advancements in the fabrication of semiconductor devices by exploring novel materials and techniques to enhance performance and efficiency. researchgate.net While this compound is not directly used in the bulk fabrication of semiconductor wafers, its interaction with nanomaterials is a subject of scientific investigation. Specifically, the surface-enhanced Raman scattering (SERS) of this compound adsorbed on a silver surface has been studied. sigmaaldrich.com SERS is a powerful analytical technique used to study molecules on the surface of metallic nanostructures. Such research is fundamental to understanding the interface between organic molecules and inorganic nanomaterials, which is critical for developing molecular electronics, sensors, and other advanced semiconductor devices. researchgate.netnih.gov

Development of Functional Materials with Tunable Properties

The compound this compound serves as a versatile building block in the synthesis of more complex functional materials. Its utility is rooted in the reactivity of its nitrile and methylthio groups, which can be chemically modified to tune the electronic and structural properties of the resulting materials. This adaptability makes it a valuable precursor in the development of novel polymers and coordination complexes.

The incorporation of the 4-(methylthio)phenyl moiety into larger molecular architectures can influence properties such as luminescence, conductivity, and molecular recognition. For instance, surface-enhanced Raman scattering (SERS) studies have been conducted on this compound adsorbed on silver surfaces, indicating its potential in the development of sensitive chemical sensors. sigmaaldrich.com The ability to modify the core structure allows for the systematic alteration of material properties, a key aspect of designing functional materials for specific applications. Research in this area focuses on leveraging the unique electronic characteristics of the sulfur atom and the rigid benzonitrile framework to create materials with tailored functionalities.

Integration into Energy Conversion and Storage Systems

While direct integration of this compound into energy systems is an emerging area, its derivatives are being explored for applications in energy conversion and storage. The electrochemical properties of molecules containing the methylthio-phenyl group make them candidates for components in systems like redox flow batteries and as additives in battery electrolytes. ambeed.com The sulfur atom in the methylthio group can undergo redox reactions, which is a fundamental requirement for materials used in energy storage.

The benzonitrile group, on the other hand, can contribute to the thermal and electrochemical stability of the molecule. The development of organic redox flow batteries, for example, relies on anolytes and catholytes that are soluble, stable, and have appropriate redox potentials. Derivatives of this compound are listed in catalogs of materials for such applications, suggesting their potential to be developed into key components of next-generation energy storage technologies. ambeed.com Further research is focused on synthesizing and evaluating the electrochemical performance of novel materials derived from this compound to optimize their properties for specific energy applications.

Development of Biologically Active Molecules and Pharmaceutical Intermediates

Design of Benzylidenamino-dihydro-triazolone Derivatives with Biological Activity

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antifungal, and anticonvulsant properties. nih.gov The synthesis of derivatives incorporating the 4-(methylthio)phenyl group onto a triazolone scaffold is a strategy to create novel molecules with potential therapeutic applications. The general synthetic route to such compounds often involves the condensation of a substituted benzaldehyde with an appropriate amino-triazole derivative.

While specific examples starting from 4-(Methylthio)benzaldehyde (B43086) (a close derivative of this compound) to form benzylidenamino-dihydro-triazolones are a subject of ongoing research, the established biological significance of both the triazolone ring and moieties containing sulfur suggests that such compounds could exhibit interesting biological profiles. nih.gov The methylthio group can enhance lipophilicity and modulate electronic properties, potentially influencing the compound's interaction with biological targets.

Table 1: Biological Activities of Triazole Derivatives

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Certain triazolethiones have shown potential in cancer treatment. | nih.gov |

| Antimicrobial | Many triazole derivatives exhibit broad-spectrum activity against bacteria and fungi. | nih.gov |

| Anticonvulsant | The triazole scaffold is present in some anticonvulsant drugs. | nih.gov |

Exploration in Drug Discovery for Enzyme Interaction Modulation

The 4-(methylthio)phenyl group is a structural motif of interest in drug discovery for its ability to modulate the interaction of small molecules with enzymes. A notable example is the inactivation of mitochondrial monoamine oxidase B (MAO-B) by p-methylthiobenzylamine, a compound structurally related to derivatives of this compound. nih.gov This demonstrates that the methylthio group can play a crucial role in the mechanism of enzyme inhibition. nih.gov

The exploration of this compound derivatives as enzyme modulators is an active area of research. The nitrile group can act as a hydrogen bond acceptor, while the methylthio group can engage in hydrophobic and other non-covalent interactions within an enzyme's active site. nih.govnih.gov These interactions can lead to the inhibition or modulation of enzyme activity, which is a key strategy in the development of new therapeutic agents for a variety of diseases.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. mdpi.com This method is instrumental in modern drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. laurinpublishers.comscispace.com For derivatives of this compound, molecular docking studies can provide insights into how they might interact with the active sites of target enzymes or receptors. nih.gov

These in silico studies can identify key interactions, such as hydrogen bonds involving the nitrile group and hydrophobic interactions with the methylthio-phenyl moiety. nih.govresearchgate.net The results of molecular docking can guide the design and synthesis of more potent and selective inhibitors. For example, docking studies can help rationalize the observed biological activity of a series of compounds and predict how structural modifications might improve their binding affinity. ajol.info

Table 2: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role of this compound Moiety |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl ring and the methyl group of the methylthio moiety can participate in hydrophobic interactions. nih.gov |

Catalysis and Organocatalysis in this compound Chemistry

Catalysis plays a crucial role in the synthesis and functionalization of benzonitriles, including this compound. Various catalytic methods have been developed for the efficient synthesis of benzonitriles from readily available starting materials. researchgate.net For instance, visible-light-assisted photoredox catalysis has been employed for the synthesis of aryl nitriles from alcohols or methyl arenes. researchgate.net

Furthermore, this compound can serve as a substrate in catalytic transformations to introduce new functional groups or to construct more complex molecular architectures. An important area of research is the use of organocatalysis for the atroposelective synthesis of axially chiral benzonitriles. nih.gov In such reactions, a chiral N-heterocyclic carbene (NHC) can be used as an organic catalyst to control the stereochemistry of the product. nih.gov This approach allows for the synthesis of enantiomerically enriched benzonitriles, which are valuable building blocks for pharmaceuticals and functional materials. nih.gov

The development of novel catalytic systems for the synthesis and transformation of this compound and its derivatives is a continuing effort in organic chemistry, aiming to provide more efficient, selective, and sustainable chemical processes.

Catalytic Systems for Nitrile Synthesis

The synthesis of nitriles is a fundamental transformation in organic chemistry, and various catalytic systems have been developed to achieve this. One common method for the preparation of aryl nitriles, such as this compound, involves the cyanation of an aryl halide. A specific example is the synthesis of 4-(methylthio)phenylacetonitrile, a related compound, from 4-(methylthio)benzyl chloride. This reaction is carried out using an alkali metal cyanide, like sodium cyanide, and is often facilitated by a phase transfer catalyst such as tetrabutylammonium (B224687) chloride in a biphasic system of toluene and water google.com.

Another approach to nitrile synthesis is through the reaction of phenols. For instance, 4-(4-(methylthio)phenoxy)benzonitrile can be synthesized from the reaction of 4-fluorobenzonitrile with 4-(methylthio)phenol in the presence of anhydrous potassium carbonate in hexamethyl phosphoramide prepchem.com. This demonstrates a nucleophilic aromatic substitution pathway to nitrile-containing compounds.

Furthermore, modern catalytic methods are exploring more direct and environmentally benign routes. Visible-light-assisted synthesis has emerged as a powerful tool for generating aryl nitriles from readily available starting materials like alcohols or methyl arenes in the presence of oxygen researchgate.net. Organic photoredox catalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), can initiate a single electron transfer from an azide anion to generate an azide radical. This radical is then capable of abstracting a hydrogen atom, leading to the formation of the nitrile researchgate.net.

A specialized catalyst, designated as SZTA, has been developed for the preparation of 4-methylthiobenzaldehyde from thioanisole and carbon monoxide google.com. While not a direct synthesis of the nitrile, this aldehyde is a key intermediate that can be converted to this compound through subsequent reactions, highlighting the importance of catalytic systems in generating precursors for nitrile synthesis.

Table 1: Examples of Catalytic Systems for Nitrile Synthesis

| Starting Material | Reagents and Catalyst | Product |

| 4-(Methylthio)benzyl chloride | Sodium cyanide, Tetrabutylammonium chloride | 4-(Methylthio)phenylacetonitrile |

| 4-Fluorobenzonitrile, 4-(Methylthio)phenol | Anhydrous potassium carbonate | 4-(4-(Methylthio)phenoxy)benzonitrile |

| Benzyl (B1604629) alcohols/Methyl arenes | O₂, Azide, 4CzIPN (photoredox catalyst) | Aryl nitriles |

| Thioanisole | Carbon monoxide, SZTA catalyst | 4-Methylthiobenzaldehyde (precursor) |

Role of this compound in Catalyst Development

While this compound is often the target product of catalytic synthesis, it also plays a role as a reactant or building block in the development of more complex molecules and materials, thereby contributing to the advancement of catalyst research. For example, it is used in the preparation of 4-cyanobenzenethiol sigmaaldrich.comsigmaaldrich.comchemdad.com. This thiol derivative can be important in surface science and the development of self-assembled monolayers on metallic surfaces, which can have catalytic applications.

The investigation of the adsorption and decomposition of this compound on silver surfaces using Raman spectroscopy provides insights into the interactions between the molecule and the metal sigmaaldrich.com. Understanding these interactions is crucial for the rational design of catalysts where the substrate-catalyst binding is a key step.

Furthermore, this compound serves as a reactant in the synthesis of larger, more complex molecules. For instance, it is a key component in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone, a precursor for pharmacologically active compounds google.com. The synthesis involves the reaction of 4-(methylthio)phenylacetonitrile (derived from this compound's precursor) with ethyl 6-methylnicotinate in the presence of a strong base like sodium methoxide google.com. The efficiency and selectivity of such reactions are highly dependent on the catalyst and reaction conditions, and the use of substrates like this compound helps in probing the scope and limitations of new catalytic systems.

Environmental Fate and Degradation Studies of Benzonitrile-Based Compounds

Biodegradation Pathways and Microbial Transformation

The environmental fate of benzonitrile-based compounds is significantly influenced by microbial degradation. Microorganisms have evolved enzymatic pathways to break down these organic molecules. For many nitrile compounds, detoxification can occur via two main enzymatic routes frontiersin.org. The first involves nitrilases, which directly hydrolyze the nitrile group to a carboxylic acid and ammonia (B1221849) frontiersin.org. The second pathway involves a two-step process catalyzed by nitrile hydratase and an amidase. Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by the amidase to the corresponding carboxylic acid and ammonia frontiersin.org.

Studies on the biodegradation of benzonitrile have shown that the degradation can proceed through the direct formation of benzoic acid and ammonia, suggesting a nitrilase-mediated pathway, as the intermediate benzamide was not detected nih.gov. Mixed microbial cultures enriched from activated sludge have demonstrated the ability to degrade various organonitriles, including benzonitrile nih.gov. These cultures can adapt their degradation pathways depending on the specific nitrile substrate they encounter nih.gov.

Research on halogenated benzonitrile herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has provided further insights into the microbial transformation of these compounds under anaerobic conditions researchgate.net. In these environments, the degradation of bromoxynil has been observed to proceed through reductive debromination to form 4-cyanophenol, which is then further transformed to phenol and can ultimately be mineralized to carbon dioxide researchgate.net. This indicates that even substituted benzonitriles can be biodegraded under various redox conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing environments researchgate.net.

Table 2: Microbial Degradation Pathways of Benzonitrile Compounds

| Compound | Enzyme(s) | Intermediate(s) | Final Products |

| Benzonitrile | Nitrilase | None detected | Benzoic acid, Ammonia |

| Acetonitrile, Acrylonitrile | Nitrile hydratase, Amidase | Acetamide, Acrylamide | Acetic acid, Acrylic acid, Ammonia |